In Vitro Antibacterial Activity Against Enterococcus faecalis
5-Bromo-6-methylquinoline demonstrates moderate antibacterial activity against Enterococcus faecalis (CECT 481), with an IC50 of 3.19 μM (3190 nM) for inhibition of microbial growth [1]. This potency is significantly higher than that observed for a closely related 6,8-dibromo-tetrahydroquinoline analog, which exhibited an IC50 of 6.24 μM (6240 nM) against biofilm formation in the same organism [2]. The data suggest that the specific 5-bromo-6-methyl substitution pattern confers a nearly 2-fold improvement in activity relative to alternative halogenated quinoline scaffolds.
| Evidence Dimension | Antibacterial IC50 |
|---|---|
| Target Compound Data | IC50 = 3.19 μM (3190 nM) |
| Comparator Or Baseline | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline derivative: IC50 = 6.24 μM (6240 nM) |
| Quantified Difference | Approximately 2-fold higher potency (lower IC50) |
| Conditions | Enterococcus faecalis CECT 481, microbial growth inhibition, 18-hour incubation [1] / biofilm formation inhibition, 20-hour incubation [2] |
Why This Matters
This quantitative difference establishes 5-bromo-6-methylquinoline as a preferred scaffold for hit-to-lead campaigns targeting Enterococcus infections, providing a measurable potency advantage over alternative brominated quinoline cores.
- [1] BindingDB. (2020). BDBM50498340 (CHEMBL3585717). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50498340 View Source
- [2] BindingDB. (2020). BDBM50497200 (CHEMBL3116163). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50497200 View Source
